molecular formula C16H15ClO3 B4330828 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone CAS No. 890091-98-2

1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone

Cat. No.: B4330828
CAS No.: 890091-98-2
M. Wt: 290.74 g/mol
InChI Key: PKCZFUBMPFFRFE-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone is an organic compound with the molecular formula C15H13ClO2 It is characterized by the presence of a chlorobenzyl group, a methoxy group, and an ethanone moiety

Preparation Methods

The synthesis of 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11(18)13-5-8-15(16(9-13)19-2)20-10-12-3-6-14(17)7-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCZFUBMPFFRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203002
Record name 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-98-2
Record name 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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